molecular formula C10H8F2O2 B3261495 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid CAS No. 344287-60-1

2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B3261495
CAS No.: 344287-60-1
M. Wt: 198.17 g/mol
InChI Key: ZJTJSILEHUGFMC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid, also known as DFPCA, is a cyclopropane-containing compound . It has a molecular weight of 198.17 g/mol and is known to exist as a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical and Chemical Properties Analysis

This compound is a yellow solid . It has a density of 1.5±0.1 g/cm³ . The boiling point is 188.7±40.0 °C at 760 mmHg . The vapor pressure is 0.3±0.7 mmHg at 25°C . The enthalpy of vaporization is 46.8±6.0 kJ/mol . The flash point is 67.9±27.3 °C .

Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

Wang et al. (2021) developed a bench-stable fluorination reagent, CpFluor, used in deoxyfluorination of carboxylic acids to produce various acyl fluorides. This method, involving the synthesis of acyl fluorides with in-situ formed CpFluor, demonstrates the versatility of cyclopropane derivatives like 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid in chemical transformations (Wang et al., 2021).

Synthesis of β,β-Difluorinated 1-Amino-1-cyclopentane Carboxylic Acid Derivatives

Fustero et al. (2008) describe an efficient protocol for preparing β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives, using 2,2-Difluoro-4-phenyl-3-butenoic acid as a substrate. This highlights the potential of difluorinated cyclopropane derivatives in synthesizing complex organic molecules (Fustero et al., 2008).

Study of 1-Aminocyclopropane-1-carboxylic Acid Deaminase Inhibition

Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), focusing on its mechanism of decomposition and its role as an inhibitor of ACC deaminase. The study reveals the instability of DFACC under physiological conditions and its submicromolar affinity as an inhibitor (Liu et al., 2015).

Synthesis of Difluorinated Pseudopeptides

Gouge et al. (2004) utilized 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid in the Ugi reaction to prepare various difluorinated pseudopeptides. This exemplifies the application of difluorocyclopropane derivatives in peptide chemistry (Gouge et al., 2004).

Inhibition of Ethylene Production in Fruit

Dourtoglou and Koussissi (2000) explored compounds like trans-2-phenylcyclopropane-1-carboxylic acid, structurally analogous to this compound, for their inhibitory effect on wound ethylene in fruits. Their study contributes to understanding how such compounds can regulate plant processes (Dourtoglou & Koussissi, 2000).

Design and Synthesis of Indazole Derivatives

Lu et al. (2020) synthesized an indazole derivative using 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid, demonstrating the applicability of cyclopropane derivatives in developing potential therapeutic agents (Lu et al., 2020).

Properties

IUPAC Name

2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJSILEHUGFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 2
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 3
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 4
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 5
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Reactant of Route 6
2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid

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